molecular formula C20H14Br2N2O2S2 B14313762 1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone CAS No. 111780-43-9

1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone

Cat. No.: B14313762
CAS No.: 111780-43-9
M. Wt: 538.3 g/mol
InChI Key: DAVWSDHGNZAROI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone is a complex organic compound characterized by the presence of bromophenyl groups and a pyrimidinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde and pyrimidine derivatives. The key steps in the synthesis may involve:

    Formation of the intermediate: This step involves the reaction of 4-bromobenzaldehyde with a suitable reagent to form an intermediate compound.

    Thioether formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Pyrimidine coupling: The final step involves coupling the thioether intermediate with a pyrimidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,1-dimethylsemicarbazide: A related compound with similar bromophenyl groups but different functional groups.

    4-Bromophenyl derivatives: Compounds with the 4-bromophenyl moiety but different substituents and functional groups.

Uniqueness

1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone is unique due to its specific combination of bromophenyl and pyrimidinyl sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

111780-43-9

Molecular Formula

C20H14Br2N2O2S2

Molecular Weight

538.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone

InChI

InChI=1S/C20H14Br2N2O2S2/c21-15-5-1-13(2-6-15)17(25)11-27-19-9-10-23-20(24-19)28-12-18(26)14-3-7-16(22)8-4-14/h1-10H,11-12H2

InChI Key

DAVWSDHGNZAROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=NC=C2)SCC(=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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